molecular formula C54H96N2O29 B6352240 Bis-PEG21-NHS ester CAS No. 2221948-98-5

Bis-PEG21-NHS ester

Cat. No.: B6352240
CAS No.: 2221948-98-5
M. Wt: 1237.3 g/mol
InChI Key: UFBYDMNXKUEOPZ-UHFFFAOYSA-N
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Description

Bis-PEG21-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains two N-hydroxysuccinimide (NHS) ester groups, which are reactive towards primary amines. This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) due to its ability to form stable amide bonds with proteins and other amine-containing molecules .

Mechanism of Action

Target of Action

Bis-PEG21-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the proteins or molecules that are intended to be degraded by the PROTACs or targeted by the ADCs .

Mode of Action

This compound acts as a linker in the formation of PROTACs and ADCs . In PROTACs, it connects two different ligands: one ligand for an E3 ubiquitin ligase and the other for the target protein . In ADCs, it links an antibody to a cytotoxic drug .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific targets of the PROTACs or ADCs it helps to form . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, deliver cytotoxic drugs to specific cells, thereby minimizing damage to healthy cells .

Pharmacokinetics

The hydrophilic peg spacer in the this compound increases solubility in aqueous media , which could potentially enhance the bioavailability of the PROTACs or ADCs.

Result of Action

The result of the action of this compound is the successful formation of PROTACs or ADCs . These molecules can then interact with their specific targets, leading to the degradation of target proteins (in the case of PROTACs) or the delivery of cytotoxic drugs to specific cells (in the case of ADCs) .

Action Environment

The action of this compound, as a linker in PROTACs and ADCs, is influenced by the biochemical environment of the synthesis process . The stability and efficacy of the resulting PROTACs or ADCs can be affected by factors such as pH, temperature, and the presence of other reactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG21-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The final product is often stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Bis-PEG21-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for conjugation with sensitive biomolecules .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with primary amines is a PEGylated amide conjugate. This product retains the solubility and biocompatibility properties of the PEG moiety while introducing the desired functional group through the amide bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-PEG21-NHS ester is unique due to its optimal PEG spacer length, which balances solubility and flexibility. This makes it particularly suitable for applications requiring precise control over the distance between conjugated molecules, such as in the synthesis of PROTACs and ADCs .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H96N2O29/c57-49-1-2-50(58)55(49)84-53(61)5-7-63-9-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-10-64-8-6-54(62)85-56-51(59)3-4-52(56)60/h1-48H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBYDMNXKUEOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H96N2O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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